
5-Bromo-6-fluoroisoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-fluoroisoindoline is a heterocyclic organic compound that belongs to the class of isoindolines. Isoindolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of both bromine and fluorine atoms in the structure of this compound imparts unique chemical properties, making it a compound of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoroisoindoline typically involves the bromination and fluorination of isoindoline derivatives. One common method includes the electrophilic substitution of the aromatic core of isoindoline at the C-5 and C-6 positions using brominating and fluorinating agents. For example, bromine (Br2) and a fluorinating agent such as Selectfluor can be used under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-fluoroisoindoline undergoes various chemical reactions, including:
Electrophilic substitution: The presence of bromine and fluorine atoms makes the compound reactive towards electrophiles.
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as bromine (Br2) and Selectfluor are commonly used.
Nucleophilic substitution: Nucleophiles like amines and thiols can be used in the presence of a base.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can lead to the formation of 5-amino-6-fluoroisoindoline derivatives .
Applications De Recherche Scientifique
5-Bromo-6-fluoroisoindoline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-fluoroisoindoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. For example, it may inhibit the activity of specific enzymes by forming strong halogen bonds with the active site residues, thereby modulating biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromoisoindoline: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
6-Fluoroisoindoline: Lacks the bromine atom, affecting its electrophilic substitution reactions.
5-Chloro-6-fluoroisoindoline: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological activities.
Uniqueness
5-Bromo-6-fluoroisoindoline is unique due to the combined presence of both bromine and fluorine atoms, which imparts distinct chemical reactivity and biological properties. This dual substitution enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Propriétés
Formule moléculaire |
C8H7BrFN |
|---|---|
Poids moléculaire |
216.05 g/mol |
Nom IUPAC |
5-bromo-6-fluoro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H7BrFN/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2,11H,3-4H2 |
Clé InChI |
USHJQERPFVYKPE-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC(=C(C=C2CN1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13468686.png)


![2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B13468701.png)

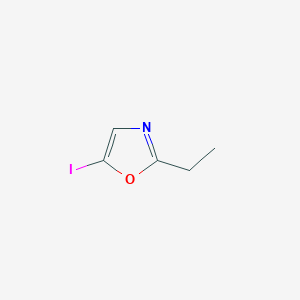
![[4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol](/img/structure/B13468725.png)
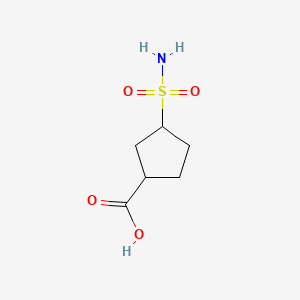
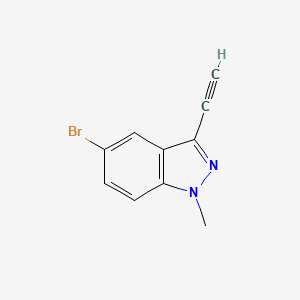
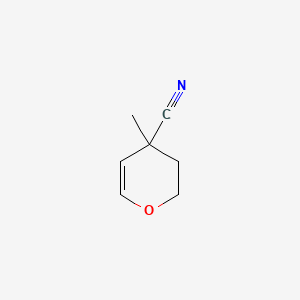
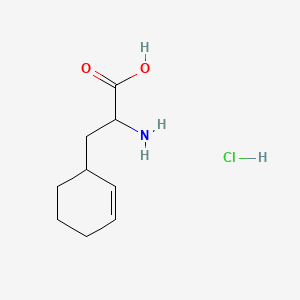
![4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane](/img/structure/B13468744.png)

